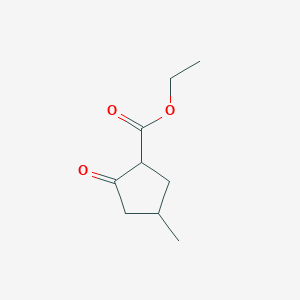
4-Biphenylyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is an organic compound that belongs to the class of disulfides. It is characterized by the presence of two biphenyl groups connected by a disulfide bond. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane can be synthesized through the oxidation of thiophenol derivatives. A common method involves the reaction of 4-biphenylthiol with an oxidizing agent such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{SH} + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{S}_2\text{C}_6\text{H}_5 + 2 \text{HI} ]
Industrial Production Methods
In industrial settings, the production of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di([1,1’-biphenyl]-4-yl)disulfane has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane involves the cleavage and formation of the disulfide bond. This process is crucial in redox reactions where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are essential in maintaining cellular redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of biphenyl groups.
Dimethyl disulfide: Contains methyl groups instead of biphenyl groups.
Diphenyl diselenide: Contains selenium instead of sulfur in the disulfide bond.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is unique due to the presence of biphenyl groups, which provide additional steric and electronic effects compared to simpler disulfides. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
19813-92-4 |
|---|---|
Molekularformel |
C24H18S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
SXSGFEDKJPABJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


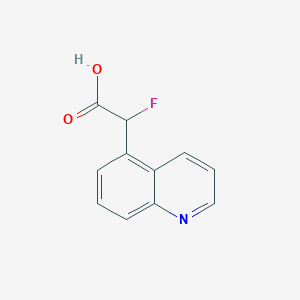

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
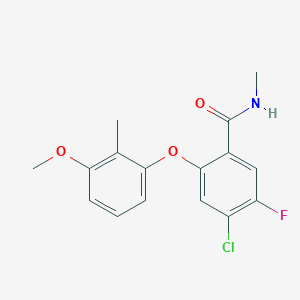
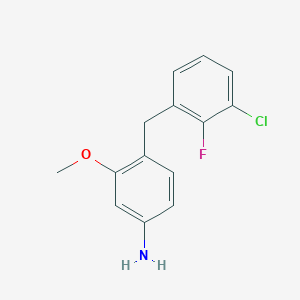
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
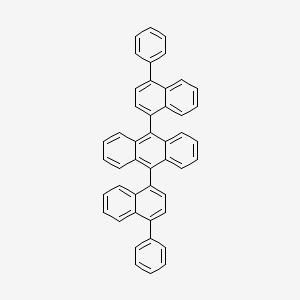
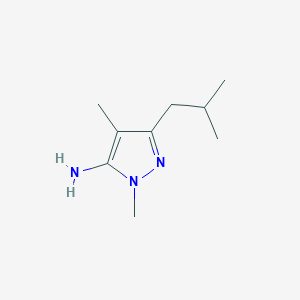
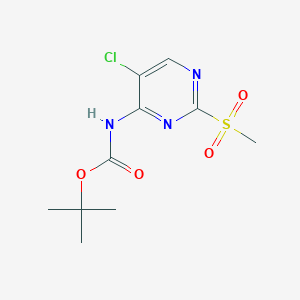
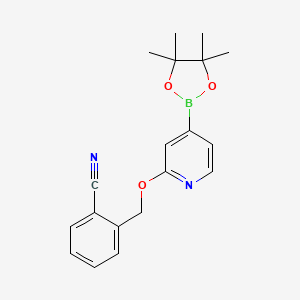
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
